molecular formula C21H19N3O3S B3012052 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226443-76-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B3012052
CAS RN: 1226443-76-0
M. Wt: 393.46
InChI Key: HAMGGEPASSJAOO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazo[2,1-b]thiazole, a phenyl group, and a benzo[b][1,4]dioxine. The imidazo[2,1-b]thiazole is a fused ring system that is found in many biologically active compounds . The phenyl group is a common aromatic ring, and the benzo[b][1,4]dioxine is a type of ether.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[2,1-b]thiazole ring system, possibly through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The benzo[b][1,4]dioxine could be formed through a variety of methods, including the reaction of phenols with formaldehyde.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Compounds related to the requested chemical, specifically 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide, were synthesized using microwave irradiation. This method improved reaction rates and yields. These compounds displayed significant antimicrobial activities against various bacterial strains (Raval, Naik, & Desai, 2012).

Synthesis and Fungicide Activity

Another study focused on synthesizing carboxamides from related 6-substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids. The resultant compounds, particularly those derived from 2-aminopyridine, showed notable fungicidal properties (Andreani, Rambaldi, & Locatelli, 1995).

Anti-Inflammatory Activity

Research into regioisomers of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole revealed their potential as anti-inflammatory agents. These compounds were less effective than a known anti-inflammatory agent but still showed significant inhibition of edema in an animal model (Shilcrat et al., 1991).

Microwave-Assisted Hantzsch Thiazole Synthesis

In another study, compounds like N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized using a microwave-assisted Hantzsch thiazole reaction, indicating a potential for rapid and efficient chemical synthesis in this domain (Kamila, Mendoza, & Biehl, 2012).

Novel Synthetic Pathways and Antibacterial Applications

Recent studies have explored novel synthetic pathways and potential antibacterial applications of related compounds, such as 2,6-difluorobenzamides, which have shown effectiveness against Gram-positive bacteria (Straniero, Suigo, Lodigiani, & Valoti, 2023).

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGGEPASSJAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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